molecular formula C11H12BrNO2 B2412536 2-Bromo-5-methoxy-4-propoxybenzonitrile CAS No. 515828-87-2

2-Bromo-5-methoxy-4-propoxybenzonitrile

Cat. No.: B2412536
CAS No.: 515828-87-2
M. Wt: 270.126
InChI Key: YXPUWJRTDYRINR-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Bromo-5-methoxy-4-propoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

2-Bromo-5-methoxy-4-propoxybenzonitrile is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as in proteomics research where it may interact with proteins and enzymes .

Comparison with Similar Compounds

2-Bromo-5-methoxy-4-propoxybenzonitrile can be compared with similar compounds like:

  • 2-Bromo-5-methoxybenzonitrile
  • 2-Bromo-4-propoxybenzonitrile
  • 5-Methoxy-4-propoxybenzonitrile

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

2-bromo-5-methoxy-4-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPUWJRTDYRINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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